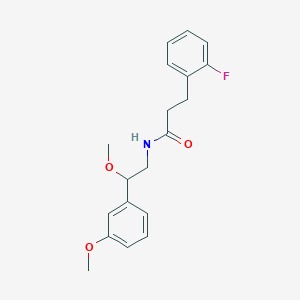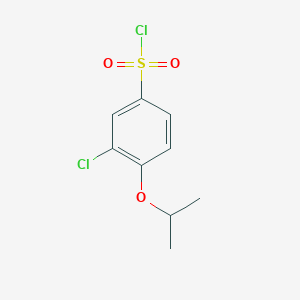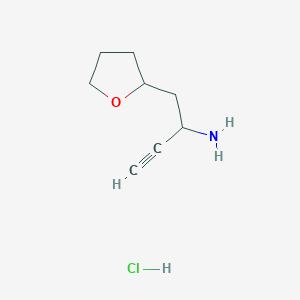
2-(2,2,2-Trifluoroethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a formyl group attached to a benzene ring. This particular compound is further modified by the presence of a trifluoroethyl group, which imparts unique electronic and steric properties to the molecule. Benzaldehydes are widely recognized as important intermediates in organic synthesis, used in the preparation of various natural products, pharmaceuticals, and polymers .
Synthesis Analysis
The synthesis of trifluoromethylated benzaldehydes can be achieved through various methods. One approach involves a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the creation of structurally diverse trifluoromethylated naphthoquinones under mild conditions . Another method for synthesizing benzaldehydes with isotopic labeling involves regio-selective formylation, which can yield highly functionalized 2H and 13C labeled benzaldehydes with isotopic purity greater than 99% . Although these methods do not directly describe the synthesis of this compound, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzaldehydes can be complexed with Lewis acids such as boron trifluoride (BF3), leading to the formation of adducts. In the case of the benzaldehyde/BF3 adduct, X-ray crystallography has shown that the BF3 group is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane . This information is relevant to understanding the electronic nature of benzaldehyde derivatives and could be extrapolated to the structure of this compound when interacting with Lewis acids.
Chemical Reactions Analysis
Benzaldehydes can undergo a variety of chemical reactions. For instance, they can be used in the synthesis of fluorenones through a Pd(II)-catalyzed C(sp2)-H functionalization cascade, which is compatible with various benzaldehydes . Additionally, benzaldehydes can react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, a transformation that involves intermolecular condensation and intramolecular nucleophilic substitution . These reactions highlight the reactivity of the benzaldehyde moiety, which would also be applicable to this compound.
Physical and Chemical Properties Analysis
The introduction of a trifluoroethyl group to the benzaldehyde core is likely to influence both the physical and chemical properties of the molecule. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the reactivity of the aldehyde group. The presence of fluorine atoms can also impact the molecule's boiling point, solubility, and stability. While the specific properties of this compound are not detailed in the provided papers, the general trends observed in fluorinated organic compounds and their influence on physical and chemical behavior can be inferred .
科学的研究の応用
Synthesis and Modification of Benzaldehydes
Benzaldehydes, including specialized derivatives like 2-(2,2,2-Trifluoroethyl)benzaldehyde, are critical in synthetic organic chemistry for producing natural products and pharmaceutical drugs. An innovative method for synthesizing highly functionalized 2H and 13C labeled benzaldehydes has been developed, offering a straightforward route to create formyl-deuterated, tritiated, and 14C labeled benzaldehydes with isotopic purity over 99% (Boga, Alhassan, & Hesk, 2014).
Catalytic Applications
Benzaldehydes play a pivotal role as versatile organic chemicals in industrial applications. For instance, studies on NiFe2O4 nanoparticles as catalysts have demonstrated their efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting their potential as reusable catalysts in organic synthesis (Iraqui, Kashyap, & Rashid, 2020). Similarly, the catalytic properties of the metal-organic framework compound Cu3(BTC)2 were explored for activating benzaldehyde in the cyanosilylation process, showing the tuneable nature of these frameworks as heterogeneous solid catalysts (Schlichte, Kratzke, & Kaskel, 2004).
Biotechnological Production
Benzaldehyde, derived from benzaldehydes like this compound, is extensively used in the flavor industry. Biotechnological production of benzaldehyde through microbial biotransformation, as explored with Pichia pastoris in a two-phase partitioning bioreactor, has been shown to offer a substantial price advantage and greater consumer acceptance over chemical routes (Craig & Daugulis, 2013).
Oxidative Properties and Photocatalysis
The study of benzaldehyde oxidation is significant due to its applications across various industries. For example, TiO2/Cu(II)/UV solar system has been investigated for the selective oxidation of benzyl alcohol to benzaldehyde in water, demonstrating the potential for environmentally benign processes in chemical synthesis (Marotta et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-(2,2,2-trifluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKMSUOUICUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158884-42-5 |
Source


|
| Record name | 2-(2,2,2-trifluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)



![3,4-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3001664.png)



![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)
